1,3-Diamino-5-methylphenazin-5-ium
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Overview
Description
1,3-Diamino-5-methylphenazin-5-ium: is a phenazine derivative with the molecular formula C13H13N4+ and a molecular weight of 225.26912 . Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 1,3-Diamino-5-methylphenazin-5-ium, can be achieved through various methods. Some of the most general approaches include:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2C-units.
Beirut Method: This method involves the reductive cyclization of diphenylamines.
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of phenazine precursors.
Multicomponent Approaches: These approaches involve the use of multiple reactants to form the phenazine scaffold.
Industrial Production Methods: Industrial production methods for phenazines typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diamino-5-methylphenazin-5-ium undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield amines .
Scientific Research Applications
1,3-Diamino-5-methylphenazin-5-ium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Diamino-5-methylphenazin-5-ium involves its interaction with molecular targets and pathways within cells. The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell membranes and DNA . Its antitumor activity is linked to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Phenazine-1-carboxylic Acid: Known for its antituberculosis activity.
Clofazimine: An antituberculosis agent used as a prototype for developing new antimicrobial drugs.
Uniqueness: 1,3-Diamino-5-methylphenazin-5-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups and methyl substitution enhance its reactivity and biological activity compared to other phenazine derivatives .
Properties
Molecular Formula |
C13H13N4+ |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
5-methylphenazin-5-ium-1,3-diamine |
InChI |
InChI=1S/C13H12N4/c1-17-11-5-3-2-4-10(11)16-13-9(15)6-8(14)7-12(13)17/h2-7H,1H3,(H3,14,15)/p+1 |
InChI Key |
KRAWUEPNKYPATF-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N |
Origin of Product |
United States |
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